![molecular formula C13H20N2 B5649398 1-benzyl-4-methyl-1,4-diazepane](/img/structure/B5649398.png)
1-benzyl-4-methyl-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-4-methyl-1,4-diazepane derivatives involves multicomponent reactions and cyclization processes. A notable method includes the use of 1-methylhomopiperazine coupled with diazonium salts, leading to a new series of triazenes. These compounds are characterized by their stability and have been analyzed using NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004). Additionally, user-friendly, stereoselective one-pot access to 1,4-diazepane derivatives has been achieved through a cyclodehydrative three-component reaction involving 1,3-dicarbonyls (Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives has been elucidated through X-ray diffraction analysis, revealing details such as the dihedral angles formed by benzene rings and the conformation of the 1,4-diazepane ring. Intramolecular C—H⋯O contacts play a role in enforcing the molecular conformation (Yang & Zhai, 2012).
Chemical Reactions and Properties
1-Benzyl-4-methyl-1,4-diazepane undergoes various chemical reactions, including multicomponent dicyclization and ring-opening sequences. These processes are instrumental in the synthesis of benzo[e][1,4]diazepin-3-ones, showcasing the compound's versatility in organic synthesis (Geng et al., 2019).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives have been studied, focusing on their crystalline forms and molecular conformations. These analyses contribute to our understanding of the stability and reactivity of these compounds (Moser & Vaughan, 2004).
Chemical Properties Analysis
The chemical properties of 1-benzyl-4-methyl-1,4-diazepane derivatives are characterized by their reactivity and potential for further functionalization. The compound's behavior in various chemical environments highlights its potential as a building block in organic synthesis (Sotoca et al., 2009).
properties
IUPAC Name |
1-benzyl-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEDTZQMKQKTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methyl-1,4-diazepane |
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